molecular formula C9H16O3 B2486253 1-Methoxy-3-(oxan-4-yl)propan-2-one CAS No. 1248138-49-9

1-Methoxy-3-(oxan-4-yl)propan-2-one

Cat. No.: B2486253
CAS No.: 1248138-49-9
M. Wt: 172.224
InChI Key: RGTCRSDDNXJPDR-UHFFFAOYSA-N
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Description

1-Methoxy-3-(oxan-4-yl)propan-2-one is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
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Scientific Research Applications

Catalysts for Olefin Methoxycarbonylation

Palladium(II) complexes with ligands like 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine show effectiveness as catalysts in the methoxycarbonylation of higher olefins, producing esters. The catalytic behavior is influenced by both complex structure and olefin chain length (Zulu et al., 2020).

Synthesis of Tetrahydrofurans

Oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols with palladium catalysts yields 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. Adjusting reaction conditions can curtail competing reactions for producing methoxy-methyltetrahydrofurans (Gabriele et al., 2000).

Quantum Chemical Calculations

Molecular structure, spectroscopic data, and biological effects of similar methoxy compounds have been studied using DFT calculations, revealing insights into intramolecular charge transfer and molecular interactions (Viji et al., 2020).

Antimicrobial Activity

Novel compounds synthesized from methoxyphenyl propan-1-ones demonstrated significant antimicrobial activity, indicating potential for pharmaceutical applications (Nagamani et al., 2018).

Adhesive Polymers

Methacrylamido derivatives, closely related to methoxy-propan-2-ones, have been synthesized for adhesive polymers with potential applications in dentistry, showing good hydrolytic stability and non-cytotoxic effects (Moszner et al., 2006).

Structural Modifications for Safety

Structural modifications of methoxy-aminopyridine compounds, similar to 1-Methoxy-3-(oxan-4-yl)propan-2-one, have been investigated to reduce mutagenicity and drug-drug interaction risks, indicating the importance of chemical structure in pharmaceutical safety (Palmer et al., 2012).

Properties

IUPAC Name

1-methoxy-3-(oxan-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTCRSDDNXJPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)CC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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